molecular formula C5H7N3O B13563688 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde

1-ethyl-1H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B13563688
M. Wt: 125.13 g/mol
InChI Key: DULXKYWPFZCWEJ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization and oxidation steps . Another method includes the use of ethyl azide and propargyl aldehyde in a copper-catalyzed azide-alkyne cycloaddition reaction, followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: 1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid.

    Reduction: 1-Ethyl-1H-1,2,4-triazole-3-methanol.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be compared with other similar compounds such as:

Uniqueness: The presence of the ethyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules .

Biological Activity

1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C6_6H9_9N3_3O, characterized by a five-membered triazole ring containing three nitrogen atoms and an aldehyde functional group. The presence of the aldehyde group enhances its reactivity and potential interactions with biological targets, making it a candidate for drug development and other scientific applications .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Involving the reaction of ethyl hydrazine with suitable aldehydes or ketones.
  • Cyclization Techniques : Utilizing hydrazones or amidrazones in the presence of appropriate catalysts.

These methods have been optimized to improve yield and reduce reaction times .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this triazole have demonstrated cytotoxic effects against breast and colon cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies involving peripheral blood mononuclear cells (PBMCs) showed that derivatives of this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential use in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness varies based on structural modifications; certain derivatives have shown enhanced antibacterial effects .

Study on Cytokine Release

A study evaluated the influence of various derivatives of 1-ethyl-1H-1,2,4-triazole on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). The results indicated that these compounds could decrease TNF-α production by approximately 44–60%, comparable to standard anti-inflammatory drugs like ibuprofen .

Antiproliferative Screening

Another research effort focused on assessing the antiproliferative activity of new 1,2,4-triazole derivatives. The study highlighted that specific substitutions on the triazole ring significantly influenced biological activity. Compounds with 2-pyridyl substituents exhibited enhanced TNF-α inhibitory activity compared to others .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound better, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeKey Differences
1H-1,2,3-Triazole-4-carbaldehydeTriazole with aldehydeDifferent nitrogen positioning in the ring
5-Ethylthio-1H-pyrazolePyrazole derivativeDifferent heterocyclic structure
1H-Indole-3-carbaldehydeIndole derivativeDistinct ring structure but similar functional groups

The specific arrangement of nitrogen atoms within the triazole ring contributes to its distinct reactivity and biological properties compared to these similar compounds .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-ethyl-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C5H7N3O/c1-2-8-4-6-5(3-9)7-8/h3-4H,2H2,1H3

InChI Key

DULXKYWPFZCWEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=N1)C=O

Origin of Product

United States

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